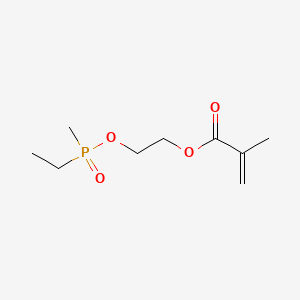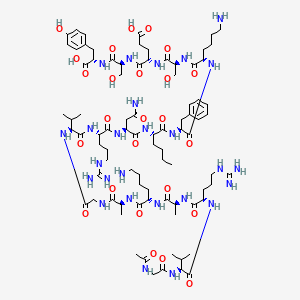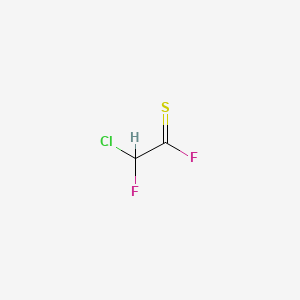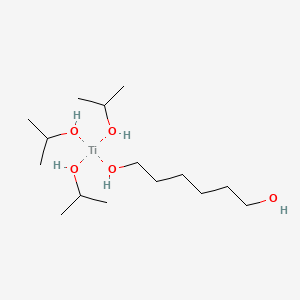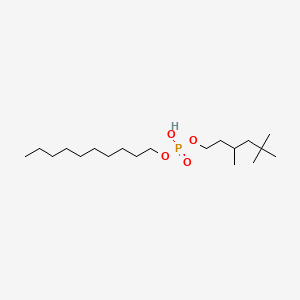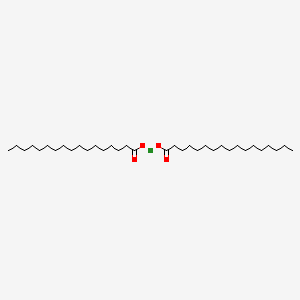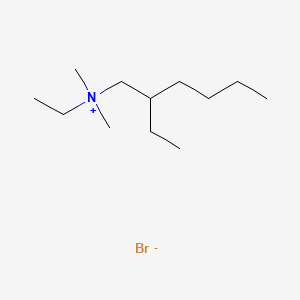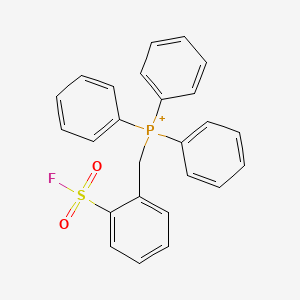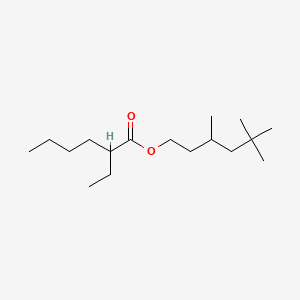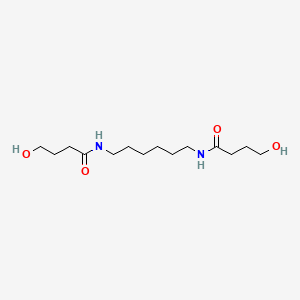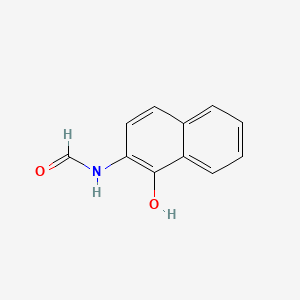
Formamide, N-(1-hydroxy-2-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formamide, N-(1-hydroxy-2-naphthyl)- is a chemical compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a naphthalene ring with a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-(1-hydroxy-2-naphthyl)- typically involves the formylation of 1-hydroxy-2-naphthylamine. One common method is the reaction of 1-hydroxy-2-naphthylamine with formic acid or formic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and efficiency of the process.
Industrial Production Methods: In industrial settings, the production of Formamide, N-(1-hydroxy-2-naphthyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Formamide, N-(1-hydroxy-2-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The formamide group can be reduced to form amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Formamide, N-(1-hydroxy-2-naphthyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Formamide, N-(1-hydroxy-2-naphthyl)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the formamide group can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Formamide: A simpler formamide compound without the naphthalene ring.
Naphthalene-1-ol: A naphthalene derivative with a hydroxyl group but without the formamide group.
N-(2-Naphthyl)formamide: A similar compound with the formamide group attached to the 2-position of the naphthalene ring.
Uniqueness: Formamide, N-(1-hydroxy-2-naphthyl)- is unique due to the presence of both the formamide and hydroxyl groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1707-32-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
N-(1-hydroxynaphthalen-2-yl)formamide |
InChI |
InChI=1S/C11H9NO2/c13-7-12-10-6-5-8-3-1-2-4-9(8)11(10)14/h1-7,14H,(H,12,13) |
InChI Key |
OABQYBOJVJERFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



